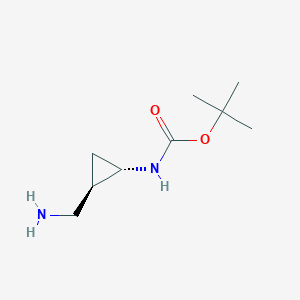

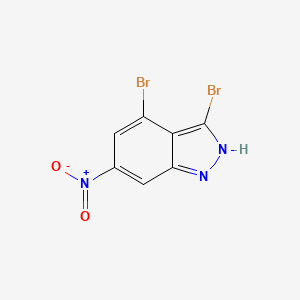

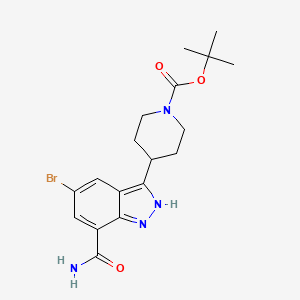

![molecular formula C7H8F2N2 B1629657 1-[(2,5-Difluorophenyl)methyl]hydrazine CAS No. 887595-45-1](/img/structure/B1629657.png)

1-[(2,5-Difluorophenyl)methyl]hydrazine

Übersicht

Beschreibung

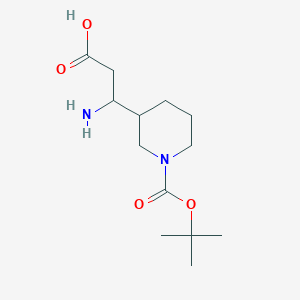

“1-[(2,5-Difluorophenyl)methyl]hydrazine” is a chemical compound with the molecular formula C7H8F2N2. It is also known as “[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride” with a CAS Number of 1394041-80-5 . It has a molecular weight of 194.61 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “1-[(2,5-Difluorophenyl)methyl]hydrazine” is 1S/C7H8F2N2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-[(2,5-Difluorophenyl)methyl]hydrazine” is a powder that is stored at room temperature . It has a molecular weight of 194.61 .Wissenschaftliche Forschungsanwendungen

Chemical Sensing

Hydrazine and its derivatives are known for their application in chemical sensing due to their reactivity and selectivity. For example, the naphthalimide trifluoroacetyl acetonate derivative has been synthesized for selective detection of hydrazine, demonstrating OFF–ON fluorescence changes and color shifts upon reaction with hydrazine. This compound showcases a high sensitivity and selectivity for hydrazine over other amines and metal ions, making it a potent tool for environmental monitoring and biological applications (Lee et al., 2013). Similarly, fluorescent probes based on ortho-methoxy-methyl-ether assisted retro-aza-Henry type reactions have been developed for the detection of hydrazine in various environments, including soil and water assays, highlighting the versatility of hydrazine derivatives in sensing applications (Jung et al., 2019).

Organic Synthesis and Material Science

Hydrazine derivatives serve as key intermediates in the synthesis of complex molecules and materials. For instance, oligothiophenes terminated with a 1-methylene-2-(perfluorophenyl)hydrazine unit have been investigated for their electronic structure and potential in organic electronics. These compounds exhibit unique properties such as lower HOMO-LUMO gaps and hyperchromic shifts in UV–vis absorption, suggesting applications in semiconducting materials and optoelectronic devices (Lukes et al., 2016).

Pharmacological and Biological Applications

While direct information on "1-[(2,5-Difluorophenyl)methyl]hydrazine" in pharmacological contexts was not identified, related hydrazine derivatives have been explored for their biological activities. Compounds such as 1,2,2-tris(sulfonyl)hydrazines have been synthesized and evaluated for antineoplastic and trypanocidal activities, demonstrating the potential of hydrazine derivatives in the development of new therapeutic agents (Shyam et al., 1990).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

(2,5-difluorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXLDIALWJZHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CNN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640857 | |

| Record name | [(2,5-Difluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,5-Difluorophenyl)methyl]hydrazine | |

CAS RN |

887595-45-1 | |

| Record name | [(2,5-Difluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

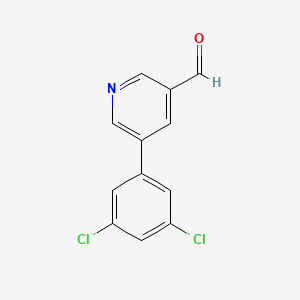

![4-(2-{Propyl[(~2~H_7_)propyl]amino}ethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B1629587.png)